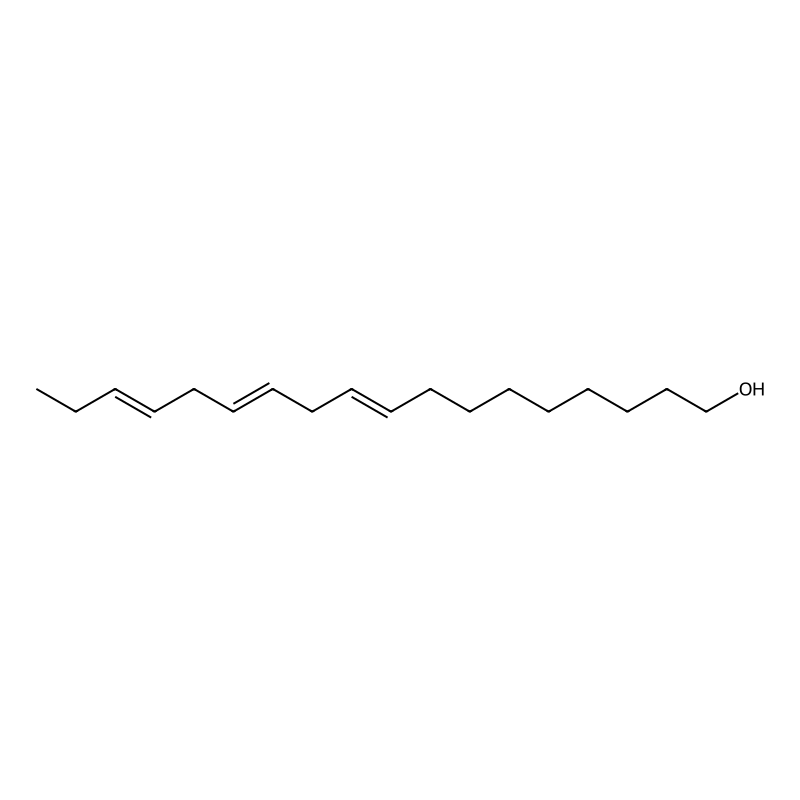Linolenyl alcohol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Linolenyl alcohol, also known as (9Z,12Z,15Z)-octadecatrien-1-ol, is a long-chain fatty primary alcohol with the molecular formula and a CAS Registry Number of 506-44-5. This compound features three double bonds located at the 9th, 12th, and 15th positions of the carbon chain, classifying it as an unsaturated alcohol. Linolenyl alcohol is derived from linoleic acid and is structurally related to other unsaturated fatty alcohols, making it a significant compound in various biochemical and industrial applications .
- Conversion to Prostaglandins: Linolenyl alcohol can be converted by the body into specific prostaglandins, which are signaling molecules involved in inflammation, blood pressure regulation, and other physiological processes.
- Interaction with Cell Membranes: The structure of linolenyl alcohol allows it to interact with cell membranes, potentially influencing their fluidity and function.
Potential Anti-inflammatory Effects
Studies suggest that linolenyl alcohol may possess anti-inflammatory properties. In vitro and in vivo research has shown that it can suppress the production of inflammatory mediators, such as prostaglandins and leukotrienes. However, further research is needed to determine the effectiveness and safety of linolenyl alcohol for treating inflammatory conditions in humans.
- A 2014 study published in Food & Function investigated the anti-inflammatory effects of linolenyl alcohol in mice with colitis. The study found that linolenyl alcohol treatment significantly reduced inflammation and improved colon function. Source:
Potential Anticancer Effects
Some scientific research suggests that linolenyl alcohol may have anticancer properties. Studies have shown that it can induce cell death (apoptosis) in various cancer cell lines. However, these studies have primarily been conducted in vitro, and further research is needed to determine if linolenyl alcohol has any anti-cancer effects in humans.
- Esterification: Linolenyl alcohol can react with acids to form esters. For example, lipase-catalyzed esterification has been studied for creating phenolic acid esters using linolenyl alcohol as a reactant .
- Hydrogenation: The double bonds in linolenyl alcohol can be hydrogenated to yield saturated fatty alcohols.
- Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
These reactions enable linolenyl alcohol to be utilized in synthesizing various compounds for industrial and pharmaceutical purposes.
Linolenyl alcohol exhibits notable biological activities, particularly its antibacterial properties. Research indicates that it effectively inhibits the growth of Gram-positive bacteria, making it a potential candidate for antibiotic development . Additionally, its role in lipase-catalyzed reactions suggests that it may have applications in biocatalysis and the synthesis of bioactive compounds.
Linolenyl alcohol can be synthesized through several methods:
- Reduction of Linoleic Acid: The reduction of linoleic acid using reducing agents can yield linolenyl alcohol.
- Microbial Fermentation: Certain microorganisms can produce linolenyl alcohol through fermentation processes involving unsaturated fatty acids.
- Chemical Synthesis: Various chemical pathways, including the use of Grignard reagents or lithium aluminum hydride reduction techniques on corresponding fatty acids or their derivatives, can also be employed to synthesize linolenyl alcohol.
These methods provide diverse approaches for obtaining linolenyl alcohol for research and industrial applications.
Linolenyl alcohol has several applications across different fields:
- Pharmaceuticals: Due to its antibacterial properties, it is being explored for use in developing new antibiotics.
- Cosmetics: It is used as an emollient and skin-conditioning agent in cosmetic formulations.
- Food Industry: Linolenyl alcohol may serve as a food additive or preservative due to its antimicrobial properties.
- Biotechnology: Its role in enzymatic reactions makes it valuable for biocatalysis in organic synthesis.
Interaction studies involving linolenyl alcohol have focused on its effects on microbial growth and enzyme activity. For instance, studies demonstrate that linolenyl alcohol inhibits the growth of specific oral bacteria, suggesting its potential utility in dental care products . Furthermore, research into its interactions with phenolic compounds indicates that it may enhance the efficacy of certain bioactive substances when used together.
Linolenyl alcohol is similar to several other fatty alcohols and unsaturated compounds. Below is a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Structure Type | Unique Features |
|---|---|---|---|
| Linoleic Alcohol | Unsaturated Alcohol | Contains two double bonds (9Z,12Z) | |
| Oleic Alcohol | Unsaturated Alcohol | Contains one double bond (9Z) | |
| Stearic Alcohol | Saturated Alcohol | Fully saturated with no double bonds | |
| Palmitoleic Alcohol | Unsaturated Alcohol | Contains one double bond (9Z) |
Linolenyl alcohol is unique due to its three double bonds, which contribute to its distinct chemical behavior and biological activity compared to these similar compounds. Its potential applications in pharmaceuticals and biotechnology further set it apart within this category of compounds .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Other CAS
506-44-5








